molecular formula C21H18FN3O6S B2397486 ethyl 2-{2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate CAS No. 1358423-88-7

ethyl 2-{2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate

Cat. No.: B2397486
CAS No.: 1358423-88-7
M. Wt: 459.45
InChI Key: BBNICYFFNULTAB-UHFFFAOYSA-N
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Description

Ethyl 2-({[3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction using sulfonyl chlorides in the presence of a base.

    Esterification: The final esterification step involves the reaction of the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, especially at positions activated by the sulfonyl and ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-({[3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in inflammatory and cancer pathways.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

    Material Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzoate
  • (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Uniqueness

Ethyl 2-({[3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is unique due to its specific combination of functional groups and structural features. The presence of both sulfonyl and ester groups, along with the fluorinated aromatic ring, provides a distinct set of chemical and biological properties that can be exploited for various applications.

Properties

IUPAC Name

ethyl 2-[[2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O6S/c1-2-31-21(28)16-8-3-4-9-17(16)23-18(26)13-25-20(27)11-10-19(24-25)32(29,30)15-7-5-6-14(22)12-15/h3-12H,2,13H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNICYFFNULTAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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